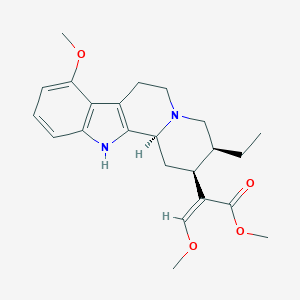
2-(1-Azepanylcarbonyl)aniline
Übersicht
Beschreibung
2-(1-Azepanylcarbonyl)aniline is a compound that falls within the broader category of 2-(azolyl)anilines. These compounds are known for their versatility in synthetic chemistry, particularly in the formation of N-heterocyclic systems. The significance of such compounds lies in their ability to act as nucleophiles in various chemical reactions, which is essential for the synthesis of complex organic molecules with potential biological activities .
Synthesis Analysis
The synthesis of related compounds, such as 2-arylindoles, has been demonstrated through a Pd(II)-catalyzed cyclization reaction of anilines with vinyl azides. This method showcases the use of vinyl azides as electrophiles, nucleophiles, and radical acceptors, which are crucial for the rapid and versatile synthesis of N-heterocyclic systems. The process achieves high efficiency and excellent regioselectivity, indicating that similar methods could potentially be applied to synthesize 2-(1-Azepanylcarbonyl)aniline .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-(1-Azepanylcarbonyl)aniline is not detailed in the provided papers, the general structure of 2-(azolyl)anilines suggests that they possess a core aniline moiety substituted with an azolyl group. This structural feature is important as it allows these compounds to participate in cyclocondensation reactions, which are key to forming various heterocyclic systems .
Chemical Reactions Analysis
2-(azolyl)anilines, including 2-(1-Azepanylcarbonyl)aniline, are reported to act as effective 1,5-nucleophiles in cyclocondensation reactions. These reactions are essential for the construction of complex molecular architectures, which can be further functionalized to enhance their chemical diversity and biological relevance .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1-Azepanylcarbonyl)aniline are not explicitly discussed in the provided papers. However, the properties of 2-(azolyl)anilines in general can be inferred to some extent. These compounds typically exhibit properties that make them suitable for chemical transformations, such as good solubility in common organic solvents and stability under various reaction conditions. Their reactivity as nucleophiles suggests that they would have specific requirements in terms of reaction conditions, such as temperature and pH, to ensure successful chemical transformations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2-(1-Azepanylcarbonyl)aniline and its derivatives, falling under the broader category of 2-(azolyl)anilines, exhibit significant synthetic versatility, acting as effective 1,5-nucleophiles in cyclocondensation reactions. Their utility spans the synthesis of complex organic compounds, showcasing diverse biological activities. This synthesis utility underscores their importance in the development of new chemical entities with potential application in various fields, including pharmaceuticals and materials science (Antypenko et al., 2017).
Carbon Dioxide Fixation
In the context of environmental chemistry and sustainable practices, aniline derivatives, including 2-(1-Azepanylcarbonyl)aniline, have been explored for the chemical fixation of carbon dioxide. This process offers a pathway to synthesize functionalized azole compounds, presenting a novel method to utilize CO2 as a C1 feedstock. This approach not only contributes to the valorization of CO2 but also enables the synthesis of benzene-fused azole compounds, which are of importance in pharmaceutical chemistry and material science (Vessally et al., 2017).
Catalytic Applications
Exploring the catalytic applications, the conversion of nitroarenes to anilines, including 2-(1-Azepanylcarbonyl)aniline, through various catalytic methods such as direct hydrogenation, transfer hydrogenation, photocatalytic hydrogenation, and electrocatalytic hydrogenation is critical. This process is fundamental in the dyestuff and pharmaceutical industries, with catalyst design and electronic structure playing pivotal roles in achieving high activity and selectivity. These catalytic methods illustrate the breadth of applications in organic transformations and underline the importance of 2-(1-Azepanylcarbonyl)aniline derivatives in industrial chemistry (Song et al., 2018).
Antioxidant Activity
Additionally, the antioxidant capacity of compounds, including aniline derivatives, has been a subject of interest due to its implications in food engineering, medicine, and pharmacy. The study of such compounds involves various assays to determine antioxidant activity, highlighting the importance of 2-(1-Azepanylcarbonyl)aniline derivatives in understanding antioxidant mechanisms and their potential health benefits (Munteanu & Apetrei, 2021).
Zukünftige Richtungen
While specific future directions for “2-(1-Azepanylcarbonyl)aniline” were not found, research on aniline derivatives is ongoing. For example, forming blends and composites of polyaniline (PANI) with insulating polymers has been a widely studied research area due to the potential applications of such blends .
Eigenschaften
IUPAC Name |
(2-aminophenyl)-(azepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSAXXHASZZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352419 | |
| Record name | 2-(1-azepanylcarbonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azepanylcarbonyl)aniline | |
CAS RN |
159180-54-8 | |
| Record name | 2-(1-azepanylcarbonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Azepanylcarbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




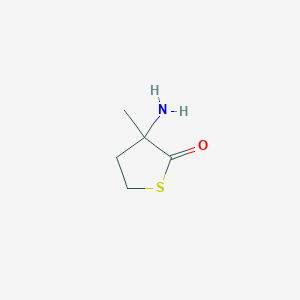
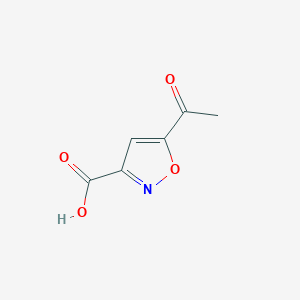
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)

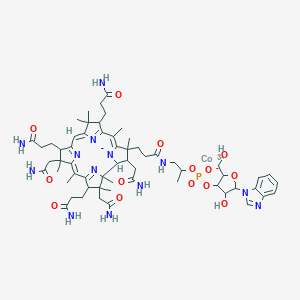
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)

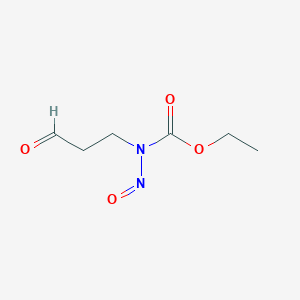
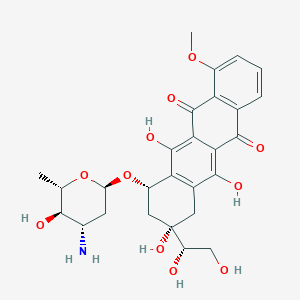

![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
